Nonanal-d2 is a deuterated form of nonanal, an organic compound classified as an aldehyde with the chemical formula . Nonanal itself is a colorless liquid known for its distinctive fatty odor, often associated with the scent of citrus and floral notes. The presence of deuterium in nonanal-d2 modifies its physical and chemical properties, making it useful in various research applications, particularly in studies involving metabolic pathways and pharmacokinetics .
Nonanal-d2 exhibits biological activities similar to those of nonanal. It has been identified as a compound that attracts certain mosquito species, such as Culex, indicating its potential role in ecological interactions. Additionally, the deuterated version may provide insights into metabolic processes due to its altered isotopic composition, which can affect the kinetics of biological reactions .
The synthesis of nonanal-d2 can be achieved through various methods:
Nonanal-d2 has several applications across different fields:
Studies involving nonanal-d2 focus on its interactions within biological systems. The incorporation of deuterium allows researchers to trace metabolic pathways more accurately. For example, it can help elucidate how certain compounds are metabolized or how they interact with enzymes and other biomolecules. This isotopic labeling provides insights into pharmacokinetics and the mechanisms underlying drug action .
Nonanal-d2 shares similarities with several other aldehydes and fatty acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Nonanal | C9H18O | Commonly used in fragrances; attracts mosquitoes |
| Decanal | C10H20O | Longer carbon chain; used in flavoring and fragrances |
| 2-Nonenal | C9H16O | Monounsaturated; role as a plant metabolite |
| Nonanoic Acid | C9H18O2 | Carboxylic acid derived from nonanal; used in soaps |
| Dodecanal | C12H24O | Higher molecular weight; used in perfumery |
Nonanal-d2's distinct isotopic labeling sets it apart from these compounds, allowing for specialized applications in research that require tracking and analysis of metabolic processes .
Nonanal-d2 belongs to the class of deuterated aldehydes, characterized by the replacement of two hydrogen atoms with deuterium at specific positions on its carbon chain. The molecular structure features a nine-carbon aliphatic chain with a terminal formyl group ($$-\text{CHO}$$) and deuterium isotopes at the 6th and 7th positions (Figure 1). This substitution alters the compound’s physical and spectroscopic properties while retaining its chemical reactivity.
Deuterium incorporation increases the molecular weight by 2 atomic mass units compared to nonanal ($$ \text{C}9\text{H}{18}\text{O} $$, 142.24 g/mol). This mass difference is critical for isotopic tracing in mass spectrometry, where nonanal-d2 serves as an internal standard for quantifying endogenous nonanal in biological samples. The deuterium atoms also reduce vibrational energy levels, shifting infrared and nuclear magnetic resonance (NMR) spectral peaks—a property leveraged in structural elucidation.
Nonanal-d2 is synthesized via two primary routes:
Regioselective Hydroformylation:
Rhodium catalysts with tetradentate phosphine ligands (e.g., silicon-tethered ligands) enable hydroformylation of deuterated 1-octene under controlled $$ \text{H}_2/\text{CO} $$ pressure. This method achieves >90% regioselectivity for the aldehyde product while minimizing hydrogenation side reactions.
Isotopic Exchange Reactions:
Acid-catalyzed exchange between nonanal and deuterium oxide ($$ \text{D}_2\text{O} $$) introduces deuterium at the α-positions. Palladium or platinum catalysts enhance reaction efficiency, yielding isotopic purity >95%.
| Parameter | Value | Significance |
|---|---|---|
| Deuterium Positions | C6, C7 | Minimizes metabolic scrambling |
| Boiling Point | 374–378°F (190–192°C) | Matches nonanal for co-elution in GC |
| Density | 0.8264 g/cm³ at 22°C | Ensures miscibility with lipids |
The choice of synthesis method depends on the desired deuterium distribution and scalability. For instance, hydroformylation is preferred for large-scale production, while isotopic exchange suits targeted labeling.
Deuterium labeling traces its origins to Harold Urey’s 1931 discovery of deuterium, which revolutionized isotopic tracing. Early applications focused on mechanistic studies in organic chemistry, where deuterated compounds elucidated reaction pathways via kinetic isotope effects.
The development of nonanal-d2 exemplifies these advancements. Early syntheses relied on stoichiometric deuterium sources, but modern catalytic methods achieve higher efficiency and selectivity. For instance, iridium-based catalysts now enable deuteration of heterocycles and pharmaceuticals without damaging sensitive functional groups.
Deuterated aldehydes like nonanal-d2 have enhanced tools for metabolic flux analysis. By integrating with techniques such as gas chromatography-mass spectrometry (GC-MS), researchers track lipid peroxidation products in real time. For example, exhaled nonanal-d2 serves as a biomarker for oxidative stress in cystic fibrosis patients, with detection limits as low as 0.1 ppb.
| Era | Method | Selectivity | Example Application |
|---|---|---|---|
| Pre-1960s | Acid-catalyzed exchange | Low | Basic mechanistic studies |
| 1970s | Rh-catalyzed hydroformylation | Moderate | Aldehyde synthesis |
| 2020s | Light-driven HAT with TBADT | High | Late-stage drug deuteration |
These innovations underscore nonanal-d2’s role in bridging synthetic chemistry and biomedical research. As deuterium labeling evolves, applications expand into drug discovery, where deuterated pharmaceuticals exhibit improved metabolic stability.
The fundamental molecular architecture of nonanal-d2 maintains the essential structural characteristics of the parent compound while incorporating isotopic substitution that imparts distinct analytical properties [1] [3]. The deuterium incorporation occurs specifically at the 6,7-positions of the carbon chain, resulting in the formation of 6,7-dideuteriononanal as the predominant isotopomeric form [3]. This selective deuteration pattern is crucial for understanding the compound's behavior in various analytical applications and its utility as a tracer molecule.
The systematic nomenclature of nonanal-d2 follows established International Union of Pure and Applied Chemistry conventions for deuterated organic compounds [3]. The compound is officially designated as 6,7-dideuteriononanal, reflecting the specific positions of deuterium substitution within the nine-carbon aldehyde framework [3]. The molecular formula is expressed as C9H16D2O, with a corresponding molecular weight of 144.255 g/mol, representing an increase of approximately 2.01 atomic mass units compared to the protio analog [1].
The structural characteristics of nonanal-d2 can be comprehensively described through several key molecular descriptors presented in the following table:
| Property | Value | Reference |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 6,7-dideuteriononanal | [3] |
| Chemical Abstract Service Registry Number | 1335435-50-1 | [1] |
| Molecular Formula | C9H16D2O | [1] |
| Molecular Weight | 144.255 g/mol | [1] |
| Canonical SMILES | CCCCCCCCC=O | [3] |
| Isomeric SMILES | [2H]C(CC)C([2H])CCCCC=O | [3] |
| Standard InChI Key | GYHFUZHODSMOHU-NMQOAUCRSA-N | [3] |
The isomeric considerations for nonanal-d2 are primarily concerned with the positional specificity of deuterium incorporation [3]. Unlike the parent nonanal compound, which exhibits minimal structural isomerism, the deuterated derivative presents opportunities for multiple isotopomeric forms depending on the synthetic methodology employed [18]. The predominant commercial form maintains deuterium substitution at the 6,7-positions, chosen specifically to minimize metabolic liability while preserving the essential chemical reactivity of the aldehyde functional group [3].
The molecular architecture demonstrates that deuterium incorporation does not significantly alter the overall three-dimensional conformation of the molecule [3]. The carbon-deuterium bond length is marginally shorter than the corresponding carbon-hydrogen bond, measuring approximately 1.09 Å compared to 1.11 Å for the protio analog [38]. This subtle structural modification contributes to the observed kinetic isotope effects while maintaining the fundamental chemical properties necessary for analytical applications [38].
The spectroscopic characterization of nonanal-d2 reveals distinctive fingerprint patterns that differentiate it from the protio-nonanal parent compound [30] [34]. Nuclear magnetic resonance spectroscopy provides the most comprehensive analytical framework for distinguishing between deuterated and non-deuterated species [30]. The deuterium nucleus, possessing a spin quantum number of 1, exhibits fundamentally different magnetic resonance properties compared to protium, which has a spin of 1/2 [34].
In proton nuclear magnetic resonance spectroscopy, the deuterated positions in nonanal-d2 appear as significantly diminished or absent signals, reflecting the magnetic invisibility of deuterium in proton-detected experiments [30]. The chemical shift range for deuterium nuclear magnetic resonance closely parallels that of proton nuclear magnetic resonance, typically spanning 0-10 parts per million, but with substantially reduced resolution due to the smaller magnetic dipole moment of the deuteron [34]. The coupling constants between deuterium and adjacent protons are approximately 6.5 times smaller than corresponding proton-proton couplings, resulting in simplified multipicity patterns in the protio regions of the spectrum [30].
Mass spectrometric analysis provides unambiguous identification of nonanal-d2 through its characteristic molecular ion peak [14]. The molecular ion appears at mass-to-charge ratio 144, representing a 2 dalton increase compared to protio-nonanal (mass-to-charge ratio 142) [1]. Fragmentation patterns in electron ionization mass spectrometry reveal isotope-specific pathways, with deuterated fragments retaining the isotopic label and appearing at correspondingly higher mass-to-charge ratios [14].
The infrared spectroscopic fingerprint of nonanal-d2 exhibits characteristic shifts in vibrational frequencies due to the increased mass of deuterium [15]. Carbon-deuterium stretching vibrations typically appear at 2100-2300 cm⁻¹, distinctly separated from carbon-hydrogen stretching modes observed at 2800-3000 cm⁻¹ [15]. The aldehyde carbonyl stretch remains largely unaffected by deuterium substitution at remote positions, maintaining its characteristic frequency around 1720-1740 cm⁻¹ [15].
The isotopomeric distribution patterns in nonanal-d2 preparations reflect the synthetic methodology employed and the inherent statistical nature of deuterium incorporation reactions [16] [19]. Commercial preparations typically achieve deuterium incorporation levels ranging from 95-98% at the specified positions, with the remainder consisting of partially deuterated or non-deuterated isotopomers [1]. This distribution pattern is critical for understanding the analytical performance and quantitative accuracy of the compound in research applications.
The primary isotopomeric species present in nonanal-d2 preparations can be categorized according to their deuterium content:
| Isotopomer | Molecular Formula | Relative Abundance (%) | Mass (g/mol) |
|---|---|---|---|
| d2-nonanal | C9H16D2O | 93-95 | 144.255 |
| d1-nonanal | C9H17DO | 3-5 | 143.248 |
| d0-nonanal | C9H18O | 1-2 | 142.242 |
The isotopomeric distribution is influenced by several factors including the hydrogen-deuterium exchange kinetics, reaction temperature, reaction time, and the specific catalytic system employed [19]. Acid-catalyzed exchange reactions typically produce more uniform deuterium incorporation compared to base-catalyzed processes, resulting in higher abundance of the fully deuterated species [19].
The analytical implications of isotopomeric heterogeneity are particularly relevant in quantitative mass spectrometric applications [16]. The presence of multiple isotopomeric species necessitates careful consideration of mass spectral peak areas and the application of appropriate correction factors to account for the natural isotopic distribution [16]. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry can exploit these isotopomeric differences to achieve enhanced selectivity and sensitivity in complex biological matrices [17].
Base-catalyzed hydrogen-deuterium exchange represents the most practical and widely employed methodology for the synthesis of deuterated aldehydes, including nonanal-d2. The fundamental mechanism relies on the formation of enolate intermediates under basic conditions, which subsequently undergo proton-deuteron exchange with deuterium oxide as the isotope source [1]. This approach offers significant advantages over alternative synthetic routes, including operational simplicity, cost-effectiveness, and compatibility with small-scale syntheses required for research applications.
The mechanistic pathway involves initial deprotonation of the α-hydrogen atoms adjacent to the carbonyl group, facilitated by the electron-withdrawing nature of the aldehyde functionality. The resulting enolate anion exhibits enhanced nucleophilicity and can readily exchange with deuterium from deuterium oxide. The process is thermodynamically driven toward deuterium incorporation due to the isotope effect and the large excess of deuterium oxide typically employed in these reactions [2].
4-Dimethylaminopyridine emerges as the most effective catalyst for nonanal deuteration, demonstrating superior performance in both deuterium incorporation efficiency and reaction selectivity. The compound functions as a nucleophilic base with a conjugate acid pKa value of approximately 9.1, providing optimal basicity for enolate formation while minimizing competing side reactions [1].
Optimal Reaction Conditions
The most effective 4-DMAP-mediated protocol involves heating nonanal with deuterium oxide in the presence of 10 mol% 4-DMAP at 100°C for 1 hour under an inert atmosphere. These conditions consistently deliver 89% deuterium incorporation with 90% recovery of the starting material and minimal formation of self-condensation byproducts (<1%) [1].
| Temperature (°C) | Time | Nonanal Recovery (%) | Deuterium Incorporation (%) | Self-Condensation Products (%) |
|---|---|---|---|---|
| 70 | 6 h | 86 | 90 | <1 |
| 90 | 1 h | 93 | 80 | <1 |
| 100 | 1 h | 90 | 89 | <1 |
| 100 | 2 h | 68 | 93 | 4 |
Scalability and Practical Considerations
The 4-DMAP-catalyzed protocol demonstrates excellent scalability, with successful implementation at volumes ranging from 0.2 mL to 1.0 mL of nonanal without significant loss in efficiency. The scaled reaction (1.0 mL nonanal with 1.0 mL deuterium oxide) maintains 95% material recovery and 89% deuterium incorporation, confirming the robustness of the methodology [1].
Kinetic Profile and Temperature Optimization
Temperature optimization studies reveal a critical balance between reaction rate and selectivity. At 100°C, optimal deuterium incorporation occurs within 1 hour, while shorter reaction times (10-20 minutes) result in incomplete exchange (51-60% deuterium incorporation). Extended reaction times beyond 1 hour lead to increased formation of aldol condensation products, with 2-hour reactions showing 4% self-condensation byproducts despite achieving 93% deuterium incorporation [1].
The reaction kinetics follow pseudo-first-order behavior with respect to nonanal concentration, consistent with the base-catalyzed enolate formation mechanism. The activation energy for the deuteration process is estimated at approximately 85 kJ/mol, indicating a moderate energy barrier that is readily overcome at the optimal reaction temperature.
Triethylamine serves as an effective alternative catalyst for nonanal deuteration, particularly advantageous for more reactive aldehyde substrates. With a conjugate acid pKa similar to 4-DMAP (approximately 9.1), triethylamine provides comparable basicity while exhibiting milder catalytic behavior that reduces the risk of competing condensation reactions [1].
Comparative Performance Analysis
Under identical reaction conditions (100°C, 1 hour, 10 mol% catalyst loading), triethylamine achieves 89% deuterium incorporation with 80% material recovery. While the deuterium incorporation matches that of 4-DMAP, the slightly lower material recovery reflects the higher volatility of triethylamine, which can lead to catalyst loss during the reaction [1].
| Catalyst | Recovery (%) | Deuterium Incorporation (%) | Reaction Time | Comments |
|---|---|---|---|---|
| Et₃N | 80 | 56 | 20 min | Shorter reaction time |
| Et₃N | 80 | 89 | 1 h | Optimal conditions |
| Et₃N | 77 | 91 | 1 h | Better for reactive aldehydes |
Substrate Selectivity and Mechanistic Considerations
Triethylamine demonstrates particular effectiveness with α-branched and more reactive aldehyde substrates. For citronellal (a representative α-branched aldehyde), triethylamine outperforms 4-DMAP, achieving 91% deuterium incorporation compared to lower values obtained with the pyridine-based catalyst. This selectivity pattern suggests that triethylamine's lower nucleophilicity reduces competitive side reactions while maintaining sufficient basicity for enolate formation [1].
The mechanism of triethylamine-catalyzed deuteration proceeds through the same enolate intermediate pathway as 4-DMAP, but with subtle differences in the transition state stabilization. The tertiary amine structure provides effective proton abstraction capability while the bulky alkyl substituents create steric hindrance that disfavors bimolecular condensation reactions.
Practical Advantages and Limitations
Triethylamine offers several practical advantages, including lower cost, wider commercial availability, and reduced toxicity compared to 4-DMAP. However, its high volatility (boiling point 89°C) requires careful attention to reaction vessel sealing and can result in variable catalyst concentrations during extended reaction times. The volatility issue is particularly problematic in small-scale reactions where catalyst loss significantly impacts reaction efficiency [1].
The selection and optimization of solvent systems play crucial roles in achieving high-efficiency deuterium incorporation while maintaining reaction selectivity and practical operability. The biphasic nature of the nonanal-deuterium oxide system presents unique challenges that require careful consideration of phase behavior, mass transfer, and deuterium availability [1].
Primary Solvent System: Deuterium Oxide
Pure deuterium oxide serves as both the deuterium source and reaction medium, providing maximum isotope availability and eliminating potential competing exchange reactions with protiated solvents. The biphasic system formed between nonanal and deuterium oxide necessitates vigorous mixing or sealed reaction conditions to ensure adequate interfacial contact for efficient deuterium transfer [1].
| Solvent System | Phase Behavior | Deuterium Availability | Reaction Efficiency | Practical Considerations |
|---|---|---|---|---|
| D₂O only | Biphasic | High | Optimal | Septum-sealed system required |
| D₂O + THF | Homogeneous | Reduced | Reduced | Lower D incorporation |
| D₂O + MeOD | Homogeneous | Moderate | Moderate | Competing exchange |
| D₂O + Dioxane | Homogeneous | Reduced | Poor | Substrate dilution effect |
Kinetic Analysis and Mass Transfer Effects
The reaction kinetics in the biphasic deuterium oxide system are governed by both chemical reaction rates and physical mass transfer processes. The overall reaction rate can be expressed as a function of the interfacial area, mass transfer coefficients, and intrinsic reaction kinetics. Under optimal stirring conditions, the mass transfer limitations are minimized, and the reaction proceeds under kinetic control [3].
The apparent rate constant for deuterium incorporation exhibits temperature dependence following the Arrhenius relationship:
k = A × exp(-Ea/RT)
Where the pre-exponential factor A reflects both the intrinsic reaction rate and mass transfer contributions, and the activation energy Ea encompasses both chemical and physical processes.
Co-solvent Effects and Homogeneous Systems
Addition of co-solvents such as tetrahydrofuran or methanol creates homogeneous reaction mixtures but generally results in reduced deuterium incorporation efficiency. The homogeneous systems eliminate mass transfer limitations but introduce competing exchange reactions and dilution effects that outweigh the benefits of improved mixing [1].
Tetrahydrofuran addition (1:1:0.5 ratio nonanal:D₂O:THF) reduces deuterium incorporation to approximately 70% compared to 89% in the pure D₂O system. The reduction is attributed to competing hydrogen-deuterium exchange between THF and the substrate, effectively reducing the available deuterium pool for aldehyde deuteration.
Temperature and Pressure Optimization
Systematic temperature studies reveal optimal reaction conditions at 100°C, representing a balance between reaction rate and selectivity. Higher temperatures (>100°C) increase the rate of side reactions, particularly aldol condensation, while lower temperatures (<90°C) require extended reaction times to achieve acceptable deuterium incorporation levels [1].
The reaction system operates effectively at ambient pressure, with the sealed reaction vessel preventing loss of volatile components. Elevated pressure conditions do not provide significant kinetic advantages and complicate the experimental setup without corresponding benefits in product quality or yield.
Workup and Purification Considerations
The standard workup procedure involves addition of dichloromethane and dilute hydrochloric acid, followed by aqueous sodium bicarbonate and brine washes. This protocol effectively removes the base catalyst and deuterium oxide while preserving the deuterated product. The organic phase is dried over magnesium sulfate, and the solvent is carefully removed under reduced pressure to recover the deuterated nonanal in high purity (>90%) without requiring further purification [1].
The formation of self-condensation products represents the primary competing reaction pathway in base-catalyzed aldehyde deuteration. Understanding the mechanistic basis of these side reactions and implementing effective mitigation strategies are essential for achieving high-selectivity deuterium incorporation [1] [4].
Aldol Condensation Mechanism and Kinetics
The aldol condensation reaction proceeds through the same enolate intermediate involved in deuterium exchange, creating direct competition between the desired isotopic substitution and undesired carbon-carbon bond formation. The enolate anion can undergo nucleophilic attack on another aldehyde molecule, forming β-hydroxyaldehyde intermediates that subsequently dehydrate to yield α,β-unsaturated aldehyde products [4].
The relative rates of deuterium exchange versus aldol condensation depend on several factors, including catalyst strength, reaction temperature, substrate concentration, and reaction time. The condensation reaction exhibits second-order kinetics with respect to aldehyde concentration, while deuterium exchange follows pseudo-first-order behavior under deuterium oxide excess conditions [1].
Temperature and Time Effects on Selectivity
Systematic studies demonstrate that reaction time is the most critical parameter for controlling byproduct formation. Under optimal conditions (100°C, 4-DMAP catalyst), reactions completed within 1 hour show minimal self-condensation (<1%), while extended reaction times lead to progressive increases in byproduct formation [1].
| Reaction Time | Deuterium Incorporation (%) | Self-Condensation Products (%) | Selectivity Ratio |
|---|---|---|---|
| 1 h | 89 | <1 | >89:1 |
| 2 h | 93 | 4 | 23:1 |
| 24 h | High | Complete transformation | 0:1 |
Catalyst Selection and Basicity Effects
The choice of base catalyst significantly influences the balance between deuterium incorporation and side reaction formation. Strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) accelerate both deuterium exchange and aldol condensation, but the latter reaction is more sensitive to increased basicity, resulting in poor selectivity [1].
4-DMAP and triethylamine, with their moderate basicity (pKa ≈ 9.1), provide optimal selectivity by facilitating enolate formation while minimizing the driving force for condensation reactions. Weaker bases such as pyridine (pKa 5.2) result in insufficient enolate formation and poor deuterium incorporation, while stronger bases promote extensive side reactions [1].
Mechanistic Strategies for Byproduct Suppression
Several mechanistic approaches can be employed to suppress condensation product formation:
Reaction Time Optimization: Limiting reaction time to the minimum required for acceptable deuterium incorporation prevents accumulation of condensation products. The optimal 1-hour reaction time represents the best compromise between isotope incorporation and selectivity [1].
Temperature Control: Operating at the minimum effective temperature (100°C) reduces the rate of thermally activated side reactions while maintaining sufficient reaction rate for practical synthesis timelines [1].
Catalyst Loading Optimization: The standard 10 mol% catalyst loading provides sufficient catalytic activity without creating excessive basicity that would favor condensation reactions. Higher catalyst loadings do not improve deuterium incorporation but increase the risk of side reactions [1].
Substrate Concentration Effects: The biphasic reaction system naturally limits substrate concentration in the aqueous phase, reducing the probability of intermolecular condensation reactions compared to homogeneous systems with higher effective aldehyde concentrations [1].
Advanced Mitigation Strategies
For particularly sensitive substrates or applications requiring maximum selectivity, several advanced strategies can be implemented:
Inverse Addition Protocols: Adding the aldehyde substrate slowly to a preheated solution of catalyst and deuterium oxide maintains low instantaneous substrate concentrations and reduces the likelihood of bimolecular condensation reactions.
Temperature Programming: Initiation of the reaction at lower temperatures (70-80°C) followed by gradual heating to 100°C allows deuterium exchange to proceed before significant condensation can occur.
Buffer Systems: The use of deuterated buffer systems can provide better pH control and reduce the concentration of highly basic species that promote condensation reactions, though this approach requires careful optimization to maintain adequate catalytic activity [2].
Product Isolation and Analysis
The extent of condensation product formation can be readily monitored using ¹H NMR spectroscopy, which provides clear differentiation between the desired deuterated aldehyde and condensation products. The aldol condensation products typically exhibit characteristic vinyl proton signals in the 6-7 ppm region, while the deuterated aldehyde shows the expected reduction in α-proton integration [1].